![molecular formula C8H9F2NO B2758539 [5-(1,1-Difluoroethyl)pyridin-2-yl]methanol CAS No. 2377031-03-1](/img/structure/B2758539.png)
[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol
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Overview
Description
“[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol” is a chemical compound with the CAS Number: 2377031-03-1 . It has a molecular weight of 173.16 and its IUPAC name is (5-(1,1-difluoroethyl)pyridin-2-yl)methanol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol” is 1S/C8H9F2NO/c1-8(9,10)6-2-3-7(5-12)11-4-6/h2-4,12H,5H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
“[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Catalysis and Organic Synthesis
Research highlights the utility of pyridines, closely related to “[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol,” in catalytic processes. For instance, a novel catalytic method using methanol and formaldehyde for the methylation of pyridines has been developed. This method emphasizes the transformation of aromatic rings into nucleophilic compounds upon activation, showcasing the importance of pyridine derivatives in organic synthesis (Grozavu et al., 2020).
Corrosion Inhibition
Pyridine derivatives have been investigated for their effectiveness as corrosion inhibitors. A study on 1,2,3-Triazole derivatives, including pyridine-containing compounds, demonstrated their high inhibition efficiency for mild steel in acidic mediums. These findings suggest the potential of “[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol” in protecting metals from corrosion (Ma et al., 2017).
Material Science and Polymer Chemistry
The chemical versatility of pyridine-based compounds extends to material science, where they serve as protective groups for carboxylic acids. Research demonstrates that 2-(pyridin-2-yl)ethanol, a compound with a structural resemblance to “[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol,” effectively protects methacrylic acid, which can be selectively removed post-polymerization. This application underlines the potential of pyridine derivatives in the development of advanced polymers with tailored properties (Elladiou & Patrickios, 2012).
Environmental Applications
In environmental chemistry, pyridine derivatives are explored for their role in catalyzing the reduction of carbon dioxide to methanol, a process of significant interest for carbon capture and utilization. The mechanism involves the electrocatalytic reduction facilitated by pyridinium species, highlighting the potential environmental benefits of utilizing “[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol” for CO2 reduction and sustainable fuel production (Yan, Gu, & Bocarsly, 2014).
Safety and Hazards
The safety information for “[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
properties
IUPAC Name |
[5-(1,1-difluoroethyl)pyridin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-8(9,10)6-2-3-7(5-12)11-4-6/h2-4,12H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAZKEAOWFQCBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)CO)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol |
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